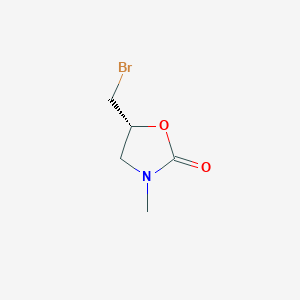

![molecular formula C18H17NO2S2 B2872958 苯并[b]噻吩-2-基(7-(呋喃-2-基)-1,4-噻杂戊环-4-基)甲苯 CAS No. 1704558-65-5](/img/structure/B2872958.png)

苯并[b]噻吩-2-基(7-(呋喃-2-基)-1,4-噻杂戊环-4-基)甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

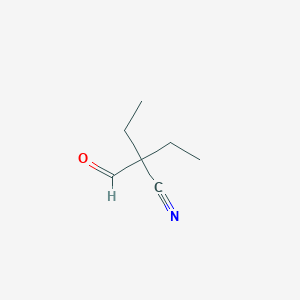

“Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that likely contains a benzo[b]thiophene motif . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . The benzo[b]furan motif, which is structurally similar to benzo[b]thiophene, has been found to have significant therapeutic potential .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves complex chemical reactions . For instance, a reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Additionally, thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is likely complex due to the presence of multiple heterocyclic rings . These rings can participate in diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .Chemical Reactions Analysis

The chemical reactions involving “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” are likely complex and may involve various types of reactions . For instance, the rates of cleavage of RCHSiMe by 2.00-NaOMe in MeOH or MeOD at 50 °C have been determined for R = furan-2-yl, 2-thienyl, benzo[b]furan-2-yl, and benzo[b]thiophen-2-yl .科学研究应用

合成技术和化学性质

涉及该化合物的一个关键研究领域与其合成和化学性质的探索有关。已经开发出创新的合成方法,例如 In(OTf)3 催化的串联氮杂-Piancatelli 重排/Michael 反应,以有效地生产苯并[b]噻吩衍生物。该方法以良好的收率、高选择性、低催化剂负载和快速的反应时间而著称,展示了该化合物在化学合成中的多功能性 (B. Reddy 等人,2012).

药理学应用

苯并[b]噻吩核心结构及其衍生物表现出广泛的生物活性,使其成为药理学应用的诱人目标。例如,已经合成衍生物并评估它们作为抑制微管蛋白聚合和诱导细胞凋亡的抑制剂的潜力。该系列中的一些化合物对癌细胞系表现出显着的活性,表明该化合物与癌症研究和潜在治疗应用相关 (A. Kamal 等人,2014).

材料科学应用

在材料科学中,该化合物及其衍生物已被探索用于提高聚合物太阳能电池效率的用途。用特定溶剂处理噻吩并[3,4-b]-噻吩/苯二噻吩太阳能电池,显着提高了器件效率,突出了该化合物在开发用于能源应用的高级材料中的潜力 (Huiqiong Zhou 等人,2013).

抗菌和抗炎活性

该化合物的衍生物也因其抗菌和抗炎活性而受到研究,强调了其在解决各种健康问题方面的潜力。新型苯并[b]噻吩衍生物的合成和表征已导致识别出具有有效抗菌、抗真菌和抗炎特性的分子,表明该化合物在药物化学中的广泛适用性 (A. Isloor 等人,2010).

未来方向

The future directions for “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” could involve further exploration of its therapeutic potential . Given the significant therapeutic potential of benzo[b]furan derivatives, there may be interest in further investigating the biological activities of this compound .

作用机制

Target of Action

The primary target of Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

serotonin system and related pathways. Serotonin is a key neurotransmitter involved in numerous physiological functions and psychiatric disorders .

Result of Action

Given its target, it is likely that it impacts theserotonin system , potentially leading to changes in mood, appetite, sleep, and other physiological functions .

属性

IUPAC Name |

1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHLWASZBYXVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

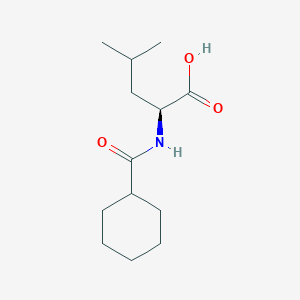

![N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872880.png)

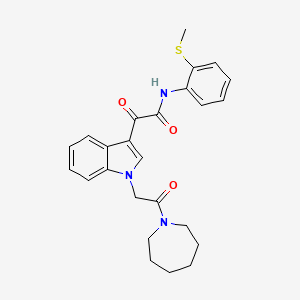

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)

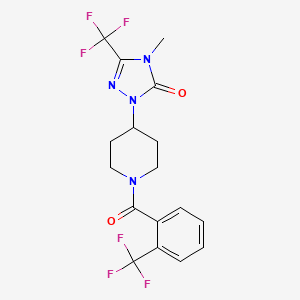

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)